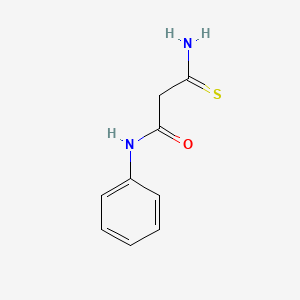

Acetanilide, 2-(thiocarbamyl)-

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Herbicide Selectivity and Development

- Antidotes for Herbicide Selectivity : The use of chemical antidotes or safeners, including compounds related to thiocarbamate and possibly acetanilide, improves herbicide selectivity in agriculture. This approach has significant applications in crops like maize, sorghum, oats, and rice (Stephenson & Pallos, 1983).

Chemoproteomics and Environmental Impact

- Chemoproteomic Profiling of Acetanilide Herbicides : Acetanilide herbicides, including compounds like acetochlor, have been studied for their proteome-wide cysteine reactivity and impact on liver proteins in mice. This research offers insights into the mechanisms of toxicity and environmental impact of these herbicides (Counihan et al., 2017).

Synthesis of Novel Heterocyclic Scaffolds

- Synthesis of New Thiophene Scaffolds : Novel heterocyclic scaffolds containing acetanilide moiety have been synthesized from 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides. These scaffolds show promising results in antioxidant activities, highlighting their potential in pharmaceutical and chemical industries (Abdel‐Latif et al., 2018).

Antitumor Studies and Metal Chelates

- Metal Chelates of Acetoacetanilide Thiosemicarbazone : The antitumor activity of metal complexes with acetoacetanilide thiosemicarbazone has been explored. This research contributes to the development of potential antitumor agents in medicinal chemistry (Jayasree & Aravindakshan, 1993).

Acetic Acid Activation in Primordial Conditions

- Activated Acetic Acid in Primordial Conditions : The conversion of CO and CH3SH into activated thioester by NiS and FeS, in the presence of aniline forming acetanilide, models the primordial reactions for the origin of life. This study provides valuable insights into the prebiotic chemistry and the origin of life (Huber & Wächtershäuser, 1997).

Thermochemical and Pharmacological Aspects

- Thermochemistry and Pharmacology of Acetanilide Derivatives : The study of thermochemical properties of acetanilides, including vapor pressures and enthalpies of formation, provides crucial information for their use in pharmaceuticals. Moreover, the pharmacological screening of acetanilide derivatives reveals a wide range of activities like antimicrobial, analgesic, anti-inflammatory, and antipyretic properties (Nagrimanov et al., 2018; Singh et al., 2018).

Mecanismo De Acción

Mode of Action

. It’s worth noting that the addition of a thiocarbamyl group could significantly alter the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

. This suggests that Acetanilide, 2-(thiocarbamyl)- may also be involved in similar oxidative pathways.

Pharmacokinetics

. This could potentially impact the bioavailability of Acetanilide, 2-(thiocarbamyl)-.

Result of Action

. This suggests that Acetanilide, 2-(thiocarbamyl)- may have similar effects, although the addition of a thiocarbamyl group could significantly alter these effects.

Análisis Bioquímico

Biochemical Properties

Acetanilide, 2-(thiocarbamyl)- has been found to interact with several proteins in the body. For instance, it has been shown to directly react with the catalytic cysteines of several thiolase enzymes involved in mitochondrial and peroxisomal fatty acid oxidation . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

In terms of cellular effects, Acetanilide, 2-(thiocarbamyl)- has been observed to influence fatty acid oxidation. When fatty acid oxidation is inhibited due to the interaction of this compound with thiolase enzymes, the fatty acids are diverted into other lipid pathways. This results in heightened free fatty acids, triglycerides, cholesteryl esters, and other lipid species in the liver .

Molecular Mechanism

The molecular mechanism of Acetanilide, 2-(thiocarbamyl)- involves its direct reaction with protein targets in the liver. This reaction is facilitated by the compound’s ability to bind to the catalytic cysteines of thiolase enzymes, thereby inhibiting fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, mice were treated with Acetanilide, 2-(thiocarbamyl)- (85 mg/kg ip, 4 h), and it was observed that the compound directly reacts with more than 20 protein targets in the mouse liver . This suggests that the compound’s effects can change over time, potentially leading to long-term effects on cellular function.

Dosage Effects in Animal Models

The observed interactions with protein targets in the liver suggest that the compound’s effects could potentially vary with different dosages .

Metabolic Pathways

Acetanilide, 2-(thiocarbamyl)- is involved in the metabolic pathway of fatty acid oxidation. It interacts with thiolase enzymes, which play a crucial role in this pathway .

Transport and Distribution

Given its observed interactions with thiolase enzymes, it is likely that the compound may be transported to areas where these enzymes are present .

Subcellular Localization

Given its role in fatty acid oxidation, it is plausible that the compound may be localized in mitochondria and peroxisomes, where this metabolic process takes place .

Propiedades

IUPAC Name |

3-amino-N-phenyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBQKNUNQJKLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208484 | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-96-1 | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059749961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

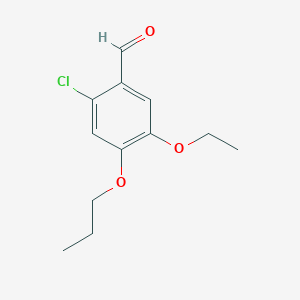

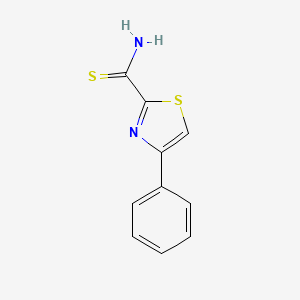

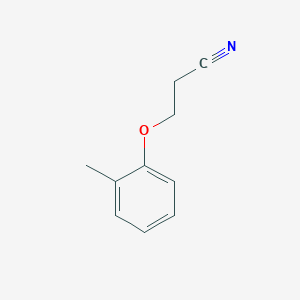

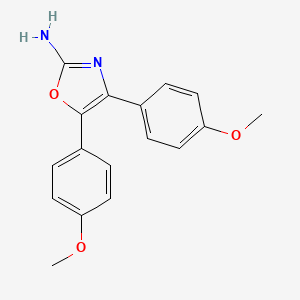

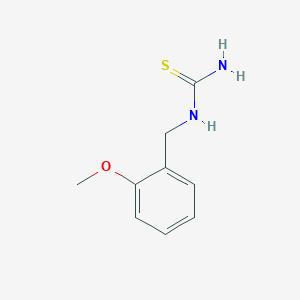

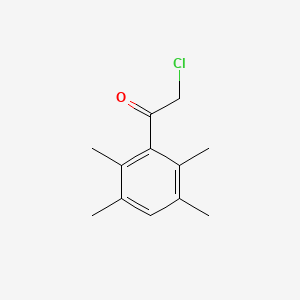

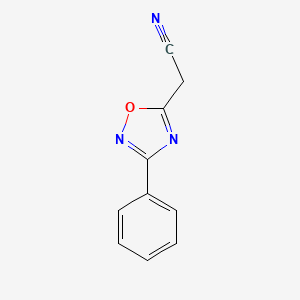

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)

![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/no-structure.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1620601.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620608.png)